![molecular formula C22H22ClNO4 B6532910 3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one CAS No. 903867-30-1](/img/structure/B6532910.png)

3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

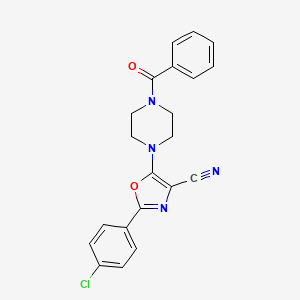

The compound “3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound that is a derivative of chromene . The molecule also contains a morpholine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-2-one group, a morpholine ring, and a 4-chlorophenyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromen-2-one group, the morpholine ring, and the 4-chlorophenyl group. The chromen-2-one group could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could potentially increase the compound’s solubility in water .Applications De Recherche Scientifique

LRRK2 Kinase Inhibitor

The compound has been identified as a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . LRRK2 kinase inhibitors are potentially useful in the treatment of Parkinson’s disease .

Anti-Tumor Drug Development

Anti-Inflammatory Drug Development

Herbicide Development

Computational results have uncovered the compound as a potential herbicide, showing comparable physiochemical profile, better docking scores, system stability, H-bond occupancy, and binding free energy than terbutryn, a reference molecule .

Neurodegenerative Disorder Research

The compound’s properties as a LRRK2 kinase inhibitor make it a promising tool in researching neurodegenerative disorders like Parkinson’s disease .

Biological Research Tool

The compound has proved to be a useful tool in interrogating both central and peripheral LRRK2 biology .

Mécanisme D'action

Target of Action

Compounds with a morpholine ring have been associated with various biological activities . For instance, Leucine-rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) and is a target of some morpholine derivatives .

Mode of Action

Morpholine derivatives have been shown to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities . The interaction of the compound with its targets likely involves the formation of non-traditional CH-O hydrogen bonds .

Biochemical Pathways

Morpholine derivatives have been associated with various pharmacological actions

Pharmacokinetics

Morpholine derivatives are known for their good oral bioavailability

Result of Action

Morpholine derivatives have been associated with various pharmacological actions, including anticonvulsive and some peripheral n-cholinolytic activities .

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-4-methyl-7-(2-morpholin-4-ylethoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO4/c1-15-19-7-6-18(27-13-10-24-8-11-26-12-9-24)14-20(19)28-22(25)21(15)16-2-4-17(23)5-3-16/h2-7,14H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOVCJQLFKCCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCOCC3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B6532841.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6532856.png)

![ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B6532869.png)

![ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B6532871.png)

![3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6532879.png)

![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B6532883.png)

![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6532888.png)

![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6532895.png)

![3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B6532897.png)

![methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6532904.png)

![7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6532914.png)

![1-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}piperidine-4-carboxamide](/img/structure/B6532922.png)

![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)pentanamide](/img/structure/B6532925.png)